3-Benzoyl-2-methylphenol
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Overview
Description
3-Benzoyl-2-methylphenol, also known by its IUPAC name (3-hydroxy-2-methylphenyl)(phenyl)methanone, is a compound with the molecular formula C14H12O2 and a molecular weight of 212.25 g/mol . This compound is characterized by the presence of a benzoyl group attached to a methylphenol structure, making it a phenolic compound with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzoyl-2-methylphenol can be synthesized through various methods, including nucleophilic aromatic substitution and ester rearrangement reactions. One common method involves the reaction of 2-methylphenol with benzoyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: 3-Benzoyl-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Quinones.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or halogenated phenol derivatives.
Scientific Research Applications
3-Benzoyl-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Benzoyl-2-methylphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and biological activity. The benzoyl moiety can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
2-Benzoylphenol: Similar structure but lacks the methyl group.
4-Benzoyl-2-methylphenol: Similar structure but with the benzoyl group at a different position.
3-Benzoyl-4-methylphenol: Similar structure but with the methyl group at a different position.
Uniqueness: 3-Benzoyl-2-methylphenol is unique due to the specific positioning of the benzoyl and methyl groups, which influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H12O2 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(3-hydroxy-2-methylphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H12O2/c1-10-12(8-5-9-13(10)15)14(16)11-6-3-2-4-7-11/h2-9,15H,1H3 |
InChI Key |
JJAYUTIKXKZADW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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